molecular formula C29H30N2O7 B613597 Fmoc-Ala-(Dmb)Gly-OH CAS No. 1188402-17-6

Fmoc-Ala-(Dmb)Gly-OH

カタログ番号: B613597
CAS番号: 1188402-17-6
分子量: 518.57
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-Ala-(Dmb)Gly-OH: is a dipeptide compound used in solid-phase peptide synthesis (SPPS). It consists of fluorenylmethyloxycarbonyl (Fmoc) protecting group, L-alanine (Ala), and N-α-(2,4-dimethoxybenzyl)glycine (DmbGly). This compound is particularly useful in peptide synthesis due to its ability to prevent aggregation and improve product quality .

準備方法

Synthetic Routes and Reaction Conditions: Fmoc-Ala-(Dmb)Gly-OH can be synthesized using standard coupling methods such as PyBOP/DIPEA or DIPCDI/HOBt. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) .

Industrial Production Methods: Industrial production of this compound involves large-scale solid-phase peptide synthesis (SPPS) techniques. The compound is synthesized in bulk using automated peptide synthesizers, ensuring high purity and yield .

科学的研究の応用

Peptide Synthesis

Key Role in Solid-Phase Peptide Synthesis
Fmoc-Ala-(Dmb)Gly-OH is primarily used as a building block in SPPS, facilitating the efficient assembly of complex peptide sequences. Its incorporation into peptides helps overcome challenges associated with traditional glycine residues, such as aggregation during synthesis .

Applications in Challenging Peptide Sequences
The compound has proven particularly effective in synthesizing hydrophobic and amyloidogenic peptides, which are often difficult to produce due to their propensity for aggregation. For instance, studies have shown that using this compound can significantly enhance the yield and purity of transmembrane peptides .

Drug Development

Peptide-Based Therapeutics
this compound plays a crucial role in the development of peptide-based drugs that target various diseases, including cancer and metabolic disorders. Its ability to facilitate the synthesis of bioactive peptides makes it an essential tool in pharmaceutical research .

Case Study: Synthesis of Therapeutic Peptides
Research has demonstrated that utilizing this compound in the synthesis of specific therapeutic peptides leads to improved pharmacological profiles due to enhanced stability and bioavailability .

Bioconjugation

Enhancing Drug Efficacy
In bioconjugation processes, this compound is employed to attach peptides to other biomolecules, thereby improving the efficacy of drugs and diagnostics. This application is particularly relevant in the context of targeted drug delivery systems where precise biomolecular interactions are essential .

Research in Protein Engineering

Modification of Proteins
The compound aids researchers in modifying proteins to study structure-function relationships. By incorporating this compound into peptide sequences, scientists can gain insights into protein interactions and functionalities that are critical for advancements in biotechnology .

Data Table: Comparison of this compound with Standard Glycine

PropertyThis compoundStandard Glycine
Aggregation PreventionYesNo
Reaction RateFasterSlower
YieldHigherLower
Compatibility with SPPSExcellentGood

Research Findings and Case Studies

Numerous studies have highlighted the effectiveness of this compound:

  • Study on Gly-Rich Sequences : Research indicated that using this compound at specific positions within glycine-rich sequences significantly reduced side product formation during synthesis, thereby improving overall yield .
  • Synthesis Challenges Overcome : A comparative study found that substituting standard glycine with this compound resulted in smoother coupling reactions and fewer aggregation issues when synthesizing complex peptide structures .

作用機序

Mechanism: The Fmoc group protects the amine group during peptide synthesis, preventing unwanted side reactions. The Dmb group prevents aggregation of the growing peptide chain, leading to faster and more predictable acylation and deprotection reactions .

Molecular Targets and Pathways: The primary target of Fmoc-Ala-(Dmb)Gly-OH is the amine group of amino acids in the peptide chain. The Fmoc group is removed by base, while the Dmb group is removed during the course of standard trifluoroacetic acid (TFA)-mediated cleavage reaction .

類似化合物との比較

Uniqueness: Fmoc-Ala-(Dmb)Gly-OH is unique due to its ability to prevent aggregation in glycine-containing peptide sequences. This property makes it particularly useful for synthesizing challenging hydrophobic peptides and preventing aspartimide formation .

生物活性

Fmoc-Ala-(Dmb)Gly-OH is a specialized amino acid derivative used extensively in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). Its unique structure, which incorporates a dimethoxybenzyl (Dmb) group, offers significant advantages in overcoming aggregation issues commonly encountered during the synthesis of peptides that contain glycine residues. This article delves into the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₂₉H₃₉N₂O₇
  • Molecular Weight : 518.57 g/mol
  • CAS Number : 1188402-17-6

The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is well-known for its stability under basic conditions, making it an ideal choice for peptide synthesis. The Dmb moiety enhances solubility and reduces aggregation, which is crucial for synthesizing complex peptides that may otherwise form insoluble aggregates.

The incorporation of the Dmb group in this compound plays a critical role in:

  • Disruption of Aggregation : The Dmb moiety effectively prevents the aggregation of peptide sequences during synthesis, similar to pseudoproline residues . This is particularly beneficial in synthesizing hydrophobic and amyloidogenic peptides where glycine is prevalent.
  • Improved Acylation and Deprotection Kinetics : Dmb derivatives enhance the reaction rates during acylation and deprotection steps, leading to higher yields and purities of the final peptide products .

Applications in Peptide Synthesis

This compound has been shown to be particularly effective in synthesizing peptides with challenging sequences. Some notable applications include:

  • Hydrophobic Transmembrane Peptides : The Dmb group allows for the successful incorporation of glycine into hydrophobic sequences that are otherwise difficult to synthesize using conventional methods .
  • Amyloidogenic Peptides : Its use has been reported in the synthesis of peptides associated with amyloid diseases, where aggregation can hinder analysis and functional studies .
  • C-Terminal Thioesters : this compound is utilized in preparing C-terminal thioesters necessary for native chemical ligation, facilitating the assembly of larger protein constructs .

Research Findings and Case Studies

Several studies have highlighted the effectiveness of this compound in various contexts:

  • Study on Gly-Rich Sequences : Research demonstrated that using Fmoc-(Dmb)Gly at specific positions within glycine-rich sequences significantly reduced side product formation during synthesis, thereby improving overall yield .
  • Synthesis Challenges Overcome : In a comparative study, researchers found that substituting standard glycine with Fmoc-(Dmb)Gly resulted in smoother coupling reactions and fewer aggregation issues when synthesizing complex peptide structures .

Data Table: Comparison of this compound with Standard Glycine

PropertyThis compoundStandard Glycine
Aggregation PreventionYesNo
Reaction RateFasterSlower
YieldHigherLower
Compatibility with SPPSExcellentGood

特性

IUPAC Name

2-[(2,4-dimethoxyphenyl)methyl-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O7/c1-18(28(34)31(16-27(32)33)15-19-12-13-20(36-2)14-26(19)37-3)30-29(35)38-17-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-14,18,25H,15-17H2,1-3H3,(H,30,35)(H,32,33)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDFPJNCCCPIHR-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。